molecular formula C16H14N2OS B2581321 4-(3-(Thiophen-2-yl)pyrrolidine-1-carbonyl)benzonitrile CAS No. 2177365-82-9

4-(3-(Thiophen-2-yl)pyrrolidine-1-carbonyl)benzonitrile

Cat. No.: B2581321
CAS No.: 2177365-82-9
M. Wt: 282.36
InChI Key: PWZRXXRXYCCECV-UHFFFAOYSA-N
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Description

4-(3-(Thiophen-2-yl)pyrrolidine-1-carbonyl)benzonitrile is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a hybrid structure that incorporates a pyrrolidine ring, a versatile scaffold known to enhance solubility, explore three-dimensional pharmacophore space, and improve the druggability of bioactive molecules . This specific architecture, which links a benzonitrile and a thiophene moiety via a pyrrolidine carbonyl, is designed for the development of novel multi-functional therapeutic agents. While direct biological data for this exact compound is limited, its core structure is highly relevant in several research domains. Its molecular framework is analogous to compounds investigated as inhibitors of epigenetic targets like Lysine Specific Demethylase 1 (LSD1) . Furthermore, structurally similar pyrrolidine derivatives have demonstrated potent biological activities in preclinical models, including broad-spectrum antiseizure effects and efficacy in neuropathic pain models, with a suggested mechanism of action involving interaction with the neuronal voltage-sensitive sodium channel . The inclusion of the thiophene ring, a key structural element in some anticonvulsants, further underscores its potential in neuroscientific research . This product is intended for research and development purposes only, including hit-to-lead optimization, structure-activity relationship (SAR) studies, and pharmacological profiling. It is supplied for use in laboratory settings by qualified professionals. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

4-(3-thiophen-2-ylpyrrolidine-1-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c17-10-12-3-5-13(6-4-12)16(19)18-8-7-14(11-18)15-2-1-9-20-15/h1-6,9,14H,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZRXXRXYCCECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CS2)C(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Thiophen-2-yl)pyrrolidine-1-carbonyl)benzonitrile typically involves multi-step organic synthesis. One common approach is to start with the formation of the pyrrolidine ring, followed by the introduction of the thiophene moiety and the benzonitrile group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Thiophen-2-yl)pyrrolidine-1-carbonyl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

Pharmacological Properties

The compound has been investigated for its anticonvulsant and analgesic properties. A study reported the synthesis of a series of derivatives that included thiophene moieties, which exhibited significant activity in various seizure models such as maximal electroshock (MES) and pentylenetetrazole-induced seizures. The results indicated that these compounds could serve as promising candidates for the treatment of epilepsy and neuropathic pain due to their favorable pharmacokinetic profiles and low toxicity at therapeutic concentrations .

Synthesis and Derivative Development

Research has focused on synthesizing derivatives of 4-(3-(Thiophen-2-yl)pyrrolidine-1-carbonyl)benzonitrile to enhance its biological activity. The synthesis typically involves multi-step reactions, including the formation of pyrrolidine rings and the introduction of thiophene groups. For instance, one study highlighted the development of hybrid molecules containing pyrrolidine-2,5-dione and thiophene structures, which were evaluated for their anticonvulsant activity in animal models .

Anticonvulsant Activity

The compound's derivatives have shown significant anticonvulsant activity in preclinical models. For example, specific derivatives demonstrated protective effects in MES and 6 Hz seizure models with effective doses indicating their potential as new anticonvulsants. The mechanism of action is hypothesized to involve modulation of neurotransmitter systems, although further studies are needed to elucidate the exact pathways involved .

Analgesic Activity

In addition to anticonvulsant properties, these compounds have been evaluated for analgesic effects. Studies have reported that certain derivatives effectively reduced pain responses in formalin-induced pain models and neuropathic pain scenarios. This dual activity suggests that modifications to the core structure can yield compounds with broad therapeutic applications .

Case Studies

  • Study on Antiseizure Activity : A focused series of pyrrolidine derivatives was synthesized and tested for antiseizure efficacy. Compound 33 showed significant protective effects at doses around 62 mg/kg in animal models, suggesting a strong potential for further development as an epilepsy treatment .
  • Evaluation of Analgesic Properties : Research involving formalin-induced pain models demonstrated that specific derivatives significantly alleviated pain symptoms without notable side effects, indicating their potential utility in treating chronic pain conditions associated with epilepsy .

Mechanism of Action

The mechanism of action of 4-(3-(Thiophen-2-yl)pyrrolidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and thiophene moiety can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The benzonitrile group can also play a role in the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparison

The table below summarizes key similarities and differences between 4-(3-(Thiophen-2-yl)pyrrolidine-1-carbonyl)benzonitrile and analogous compounds:

Compound Core Structure Key Substituents Synthesis Method Potential Applications Reference
4-(3-(Thiophen-2-yl)pyrrolidine-1-carbonyl)benzonitrile Pyrrolidine-carbonyl Thiophen-2-yl, benzonitrile Likely multi-step coupling OLEDs, drug candidates -
4-(5-Substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol/thiol (4a-d, 5a-d) Pyrimidine Benzofuran, thiophen-2-yl, hydroxyl/thiol Condensation with urea/thiourea Anticancer, antimicrobial agents
4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile derivatives Carbazole-pyridine Phenoxazine, benzonitrile Cross-coupling reactions TADF emitters in OLEDs

Key Findings

Benzonitrile is a common feature in TADF materials (e.g., patent compounds ), where it stabilizes excited states via charge transfer. This suggests the target compound may exhibit similar optoelectronic behavior. In contrast, pyrimidine derivatives (e.g., 4a-d ) prioritize hydrogen-bonding interactions (via hydroxyl/thiol groups) for biological activity, a trait absent in the target compound.

Synthetic Routes :

  • The target compound likely requires amide coupling (e.g., between pyrrolidine-carboxylic acid and benzonitrile derivatives), contrasting with the condensation reactions used for pyrimidine analogs .
  • TADF materials in the patent employ cross-coupling (e.g., Suzuki-Miyaura), emphasizing the need for precision in aromatic substitutions for OLED performance.

Applications: Pharmaceutical Potential: Pyrimidine-thiophene analogs (4a-d) show bioactivity due to planar aromatic systems , whereas the target compound’s aliphatic pyrrolidine may reduce cytotoxicity but limit DNA intercalation. OLED Suitability: The patent compound’s carbazole-phenoxazine core achieves high triplet exciton utilization .

Biological Activity

4-(3-(Thiophen-2-yl)pyrrolidine-1-carbonyl)benzonitrile is a compound that has garnered attention due to its unique structural features and potential biological activities. With a molecular formula of C14H14N2OS, this compound includes a benzonitrile moiety and a pyrrolidine ring substituted with a thiophene group. Such structural characteristics suggest diverse therapeutic applications, particularly in the fields of neurology and oncology.

Chemical Structure

The chemical structure of 4-(3-(Thiophen-2-yl)pyrrolidine-1-carbonyl)benzonitrile can be represented as follows:

C14H14N2OS\text{C}_{14}\text{H}_{14}\text{N}_{2}\text{O}\text{S}

Biological Activities

Research indicates that compounds similar to 4-(3-(Thiophen-2-yl)pyrrolidine-1-carbonyl)benzonitrile exhibit significant biological activities, including:

  • Anticonvulsant Properties : Preliminary studies have evaluated the compound's efficacy in seizure models, suggesting potential use in treating epilepsy.
  • Analgesic Effects : Investigations into pain relief mechanisms indicate that this compound may alleviate pain in various models, including neuropathic pain.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameStructureAnticonvulsant ActivityAnalgesic Activity
4-(3-(Thiophen-2-yl)pyrrolidine-1-carbonyl)benzonitrileC14H14N2OSPromising results in MES modelEffective in formalin test
3-(Benzo[b]thiophen-2-yl)pyrrolidine derivativesVariesSignificant protection in seizure modelsEffective against neuropathic pain
4-(Pyrrolidine-1-carbonyl)benzonitrileC12H12N2OModerate activity observedLimited analgesic properties

Anticonvulsant Activity

In studies assessing anticonvulsant properties, 4-(3-(Thiophen-2-yl)pyrrolidine-1-carbonyl)benzonitrile demonstrated efficacy in various seizure models:

  • Maximal Electroshock (MES) : This model showed that the compound could protect against tonic seizures, indicating its potential as an anticonvulsant.
  • Subcutaneous Pentylenetetrazole (scPTZ) : The compound exhibited protective effects, reducing seizure incidence in treated animals.

Analgesic Activity

The analgesic properties were evaluated using several models:

  • Formalin Test : The compound significantly reduced pain responses in this model, suggesting its effectiveness in managing inflammatory pain.
  • Neuropathic Pain Models : Efficacy was noted in models of oxaliplatin-induced neuropathic pain, highlighting its potential for chronic pain management.

Case Studies

Several case studies have focused on the synthesis and evaluation of related compounds:

  • Study on Antiseizure Activity : A focused series of pyrrolidine derivatives were synthesized and tested for their antiseizure activity, with some compounds showing high efficacy comparable to established drugs like phenytoin and carbamazepine .
  • Evaluation of Drug-Like Properties : In vitro assays were conducted to assess hepatotoxicity and mutagenicity at varying concentrations, with results indicating safety at therapeutic levels .

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC to avoid over-activation of intermediates.
  • Purify via column chromatography using gradients of ethyl acetate/hexane to isolate the product.

Basic: How is the structure of this compound validated post-synthesis?

Methodological Answer:
Structural confirmation requires a combination of spectroscopic and analytical techniques:

  • 1H/13C NMR : Verify the presence of pyrrolidine protons (δ 1.8–3.5 ppm), thiophene aromatic signals (δ 6.8–7.4 ppm), and benzonitrile carbons (C≡N, ~110–120 ppm) .
  • IR Spectroscopy : Confirm the amide C=O stretch (~1650–1680 cm⁻¹) and nitrile C≡N absorption (~2200–2250 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion consistency with the theoretical mass (e.g., [M+H]+ calculated for C16H13N2OS: 297.08) .

Advanced: How can computational modeling predict the pharmacological potential of this compound?

Q. Methodological Answer :

Target Identification : Use molecular docking (AutoDock Vina, Schrödinger Suite) to screen against receptors like kinases or GPCRs, leveraging the thiophene and nitrile groups’ electron-rich regions for binding .

ADMET Prediction : Tools like SwissADME or ADMETLab assess solubility, permeability (LogP ~2.5), and CYP450 inhibition risks .

Dynamic Simulations : Perform MD simulations (GROMACS) to evaluate binding stability over 100 ns, focusing on hydrogen bonds between the amide group and receptor residues .

Q. Data Interpretation :

  • Compare results with structurally similar compounds (e.g., 3-((4-chlorophenyl)thio)-5-(trifluoromethyl)picolinonitrile) to identify conserved pharmacophores .

Advanced: How to resolve contradictions in solubility vs. bioactivity data?

Methodological Answer :
Contradictions may arise from aggregation or solvent effects. Mitigation strategies include:

  • Solubility Enhancement : Use co-solvents (DMSO/PBS mixtures) or formulate as nanoparticles via solvent evaporation .
  • Bioactivity Validation : Repeat assays (e.g., IC50 determination) under controlled conditions, ensuring <1% DMSO to avoid cytotoxicity artifacts .
  • Structural Analog Comparison : Reference compounds like 4-[5-amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile to isolate substituent effects on activity .

Basic: What are the key reactivity patterns of the benzonitrile and pyrrolidine groups?

Q. Methodological Answer :

  • Benzonitrile :
    • Nucleophilic substitution: React with Grignard reagents to form ketones.
    • Reduction: Convert to benzylamine using LiAlH4 .
  • Pyrrolidine :
    • N-functionalization: Alkylate via reductive amination or acylation.
    • Ring-opening: Acidic hydrolysis yields γ-aminobutyric acid derivatives .

Safety Note : Handle nitriles in a fume hood due to potential cyanide release under harsh conditions .

Advanced: How to design SAR studies for optimizing this compound’s bioactivity?

Q. Methodological Answer :

Core Modifications :

  • Replace thiophene with other heterocycles (e.g., furan, pyridine) to alter electronic properties .
  • Vary the pyrrolidine substituents (e.g., methyl, fluorine) to modulate steric effects .

Functional Group Additions : Introduce sulfonamides or esters to enhance solubility or target affinity.

In Vitro Testing : Prioritize high-throughput screening against disease-relevant targets (e.g., cancer cell lines, enzyme panels) .

Q. Example SAR Table :

ModificationBioactivity (IC50)Solubility (µg/mL)
Thiophene → Furan12 nM8.2
Pyrrolidine → Piperidine45 nM15.1

Basic: What spectroscopic techniques differentiate this compound from analogs?

Q. Methodological Answer :

  • X-ray Crystallography : Resolve the planar amide linkage and thiophene orientation (cf. non-planar analogs) .
  • 2D NMR (COSY, HSQC) : Map coupling between pyrrolidine protons and adjacent carbonyl/thiophene groups .

Advanced: What strategies improve yield in large-scale synthesis?

Q. Methodological Answer :

  • Flow Chemistry : Optimize amide coupling in continuous flow reactors to reduce side reactions .
  • Microwave-Assisted Synthesis : Accelerate reaction times (e.g., 30 min vs. 12 hrs) for steps like pyrrolidine functionalization .
  • Catalytic Optimization : Use Pd/C or Ni catalysts for selective hydrogenation of intermediates .

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